Product packaging for 1-[3-(Benzyloxy)propyl]indoline(Cat. No.:)

1-[3-(Benzyloxy)propyl]indoline

Cat. No.: B13862171
M. Wt: 267.4 g/mol
InChI Key: ZTASKJIGBQBSQD-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)propyl]indoline ( 459868-64-5) is a high-purity indoline derivative of significant interest in medicinal and organic chemistry research. With a molecular formula of C18H21NO and a molecular weight of 267.37 g/mol, this compound is characterized as a critical synthetic intermediate . Its structural features, particularly the benzyloxypropyl side chain, make it a valuable precursor in complex synthesis pathways. This compound is prominently recognized for its role as a key building block in the synthesis of active pharmaceutical ingredients (APIs) and other complex indoline-based scaffolds . Indoline derivatives, as a class of compounds, are extensively studied for their diverse biological potential, providing a core structure for developing molecules with various pharmacological activities . Researchers utilize this compound to explore new chemical spaces and develop novel substances for scientific investigation. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is essential to consult the Safety Data Sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO B13862171 1-[3-(Benzyloxy)propyl]indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

1-(3-phenylmethoxypropyl)-2,3-dihydroindole

InChI

InChI=1S/C18H21NO/c1-2-7-16(8-3-1)15-20-14-6-12-19-13-11-17-9-4-5-10-18(17)19/h1-5,7-10H,6,11-15H2

InChI Key

ZTASKJIGBQBSQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CCCOCC3=CC=CC=C3

Origin of Product

United States

Retrosynthetic Analysis and Design Considerations for 1 3 Benzyloxy Propyl Indoline

Disconnection Approaches for the Indoline (B122111) Nitrogen-Alkyl Bond Formation

The most logical retrosynthetic disconnection for 1-[3-(Benzyloxy)propyl]indoline involves breaking the bond between the indoline nitrogen and the propyl chain. This C-N bond disconnection is a common strategy for synthesizing N-alkylated amines and heterocycles. youtube.com

This disconnection leads to two primary synthons: the indoline anion (or its equivalent) and a 3-(benzyloxy)propyl cation (or its equivalent). The corresponding real-world reagents for these synthons would be indoline and a 3-(benzyloxy)propyl halide or another suitable electrophile.

Several methods can be employed for the N-alkylation of indolines:

Classical N-Alkylation: This involves the reaction of indoline with an alkylating agent, such as 3-(benzyloxy)propyl bromide, in the presence of a base. google.comorgsyn.org The base deprotonates the indoline nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the alkylating agent.

Reductive Amination: An alternative approach involves the reaction of indoline with 3-(benzyloxy)propanal, followed by reduction of the resulting iminium ion.

Catalytic Methods: Modern synthetic chemistry has seen the development of catalytic methods for N-alkylation, which can offer improved selectivity and milder reaction conditions. nih.govnih.govorganic-chemistry.org These methods often utilize transition metal catalysts, such as those based on iridium or iron, to facilitate the coupling of indolines with alcohols. nih.govnih.govorganic-chemistry.orgnih.gov

Precursor Identification and Availability Assessment

Following the disconnection approach, the key precursors for the synthesis of this compound are identified as:

Indoline: This is a commercially available and relatively inexpensive starting material.

3-(Benzyloxy)propyl bromide or 3-(Benzyloxy)propyl chloride: These can be prepared from 3-chloropropan-1-ol or 3-bromopropan-1-ol and benzyl (B1604629) bromide or benzyl chloride. A patent describes a preparation method starting from 3-chloropropane benzoic ether and indoline. google.com Another patent details the preparation of this compound using 3-chloropropane methyl-phenoxide. google.com

3-(Benzyloxy)propanal: This aldehyde can be synthesized by the oxidation of 3-(benzyloxy)propan-1-ol.

The availability and cost of these precursors are crucial factors in designing a practical and economically viable synthesis.

PrecursorStructureRole in Synthesis
IndolineProvides the core indoline scaffold.
3-(Benzyloxy)propyl bromideActs as the electrophile to introduce the 3-(benzyloxy)propyl group.
3-(Benzyloxy)propanalUsed in reductive amination approaches.

Principles of Atom Economy and Reaction Efficiency in Synthesis Planning

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org Maximizing atom economy is a key principle of green chemistry.

In the synthesis of this compound, different approaches have varying levels of atom economy.

Reductive Amination: This approach can be more atom-economical, especially if the reduction is carried out catalytically with hydrogen gas, as the only byproduct is water.

Catalytic N-alkylation with Alcohols: The "borrowing hydrogen" or "hydrogen auto-transfer" methodology, often catalyzed by iridium or iron complexes, is a highly atom-economical approach. nih.govorganic-chemistry.orgnih.gov In this process, an alcohol is temporarily oxidized to an aldehyde in situ, which then reacts with the amine (indoline). The resulting imine is then reduced by the hydrogen that was "borrowed" from the alcohol, regenerating the catalyst and producing only water as a byproduct. This avoids the use of stoichiometric activating agents and the generation of salt waste.

Reaction efficiency is another critical consideration, encompassing not only the chemical yield but also factors like reaction time, energy consumption, and ease of purification. The development of flow chemistry techniques for N-alkylation of indolines has shown promise in improving reaction efficiency by enabling rapid optimization, reducing reaction times, and increasing productivity. epa.gov

By carefully considering these retrosynthetic strategies, precursor availability, and principles of green chemistry, a robust and efficient synthesis of this compound can be designed.

Synthetic Methodologies for 1 3 Benzyloxy Propyl Indoline

Introduction of the Benzyloxy Moiety

The benzyloxy group serves as a protecting group for the hydroxyl functionality on the propyl side chain. wikipedia.orgchemeurope.com This group is typically introduced by reacting the corresponding alcohol with benzyl (B1604629) chloride or benzyl bromide in the presence of a base. nih.gov For example, 3-amino-1-propanol can be reacted with benzyl chloride to introduce the benzyloxy group. nih.gov The benzyl group is robust and can be removed under specific conditions, such as catalytic hydrogenation, if the free hydroxyl group is required in a later synthetic step. chemeurope.com

In the synthesis of 1-[3-(Benzyloxy)propyl]indoline, the benzyloxy group is usually incorporated into the alkylating agent, such as 3-chloropropyl benzyl ether, prior to the N-alkylation step. google.comgoogle.com This ensures that the desired side chain is directly attached to the indoline (B122111) nitrogen. The synthesis of benzyloxy-containing chalcones, for instance, involves the reaction of substituted acetophenones with benzyloxy benzaldehyde. nih.gov

Alkylation with Benzyl Halides and Alcohol Protection

A primary and direct method for synthesizing this compound is the N-alkylation of indoline with a protected propyl halide. In this approach, the hydroxyl group of a 3-halopropanol is first protected as a benzyl ether. This protected halide is then used to alkylate the nitrogen atom of indoline.

A common variation involves the use of 3-chloropropyl benzoate (B1203000), where the hydroxyl group is protected as a benzoate ester. For instance, indoline can be reacted with 3-chloropropyl benzoate in the presence of a base like triethylamine (B128534) in a solvent such as dimethylformamide (DMF) at elevated temperatures. google.com A similar reaction using 3-chloropropyl methyl-phenoxide (where the protecting group is benzyl) has been reported to yield the hydrochloride salt of the product in 81% yield with a liquid phase purity of 98%. google.com The choice of the protecting group is crucial as it must be stable under the alkylation conditions and easily removable in a subsequent step if required. The use of benzyl protection is advantageous due to its relative stability and the various methods available for its cleavage.

The reaction conditions for this alkylation are critical and can significantly influence the yield and purity of the product. The selection of the base, solvent, and temperature are all important parameters to optimize. For example, the use of potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) is a well-established method for the N-alkylation of indoles and related heterocycles with benzyl halides. orgsyn.org

ReactantsProtecting GroupReagents and ConditionsProductYieldPurityReference
Indoline, 3-chloropropyl benzoateBenzoylTriethylamine, DMF, 100°C, 12 hours1-[3-(Benzoyloxy)propyl]indolineNot explicitly stated for this specific reactionNot explicitly stated google.com
Indoline, 3-chloropropyl methyl-phenoxideBenzylNot explicitly stated, but results in hydrochloride saltThis compound hydrochloride81%98% (liquid phase) google.com

Trans-etherification Reactions

While direct alkylation is more common, trans-etherification reactions could theoretically be employed. This would involve the reaction of indoline with a compound containing a 3-alkoxypropyl group, where the alkoxy group is a better leaving group than the indoline nitrogen. However, this method is less frequently reported in the literature for the synthesis of this specific compound compared to direct N-alkylation.

Multistep Synthesis Pathways and Intermediate Derivatization

The synthesis of this compound is often a key step within a broader synthetic sequence aimed at producing more complex molecules, such as the pharmaceutical agent Silodosin. google.com These multistep pathways allow for the strategic introduction of various functional groups onto the indoline ring or the side chain.

A common strategy involves the initial synthesis of this compound, followed by functionalization of the indoline ring. google.com For example, after the initial N-alkylation, the 5-position of the indoline ring can be formylated using a Vilsmeier-Haack reaction (phosphorus oxychloride and DMF). google.com This aldehyde can then be further modified. For instance, it can undergo bromination at the 7-position, followed by cyanation to introduce a nitrile group. google.com These transformations highlight the ability to selectively modify the indoline core after the installation of the N-propylbenzyloxy side chain. The indole (B1671886) nucleus is a versatile scaffold for such functionalizations, with various methods available for C-H activation and functionalization at different positions of the benzenoid ring. acs.orgnih.gov

An alternative multistep approach involves modifying the propyl side chain before its attachment to the indoline nitrogen. This could involve creating a more complex 3-carbon unit with the desired functionalities already in place. However, for the specific synthesis of this compound, the more direct approach of alkylating indoline with a pre-formed 3-(benzyloxy)propyl halide is generally more efficient. The focus in multistep syntheses involving this compound is typically on the subsequent derivatization of the indoline ring itself. google.com

Process Optimization and Scalability Considerations

For the industrial production of compounds like this compound, process optimization and scalability are of paramount importance. google.com This involves maximizing yield, minimizing byproducts, and ensuring the process is safe and cost-effective on a large scale.

Several strategies can be employed to enhance the yield of this compound and its derivatives. One key aspect is the careful control of reaction conditions during the initial N-alkylation step. This includes optimizing the temperature, reaction time, and the stoichiometry of the reactants and base to minimize the formation of side products.

Synthetic StepReported YieldReference
Preparation of this compound hydrochloride81% google.com
Preparation of 1-(3-benzoyloxy propyl)-5-(2-carbonyl propyl)-7-itrile group indoline (multi-step)Each step >80%, generally >90% google.com

Purity Profile Improvement

Achieving high purity of this compound is critical for its use in subsequent reactions. The purity profile is primarily affected by side reactions inherent to the N-alkylation of indolines. Key impurities can arise from:

Over-alkylation: The nitrogen atom of the newly formed this compound can undergo a second alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. This side reaction is a common challenge in the alkylation of amines.

C-Alkylation: While N-alkylation is generally favored, alkylation at the C3 position of the indoline ring can also occur, leading to the formation of constitutional isomers that can be difficult to separate from the desired product.

Unreacted Starting Materials: Incomplete reaction can leave residual indoline and 3-(benzyloxy)propyl halide in the crude product.

Strategies to improve the purity profile focus on minimizing the formation of these by-products and effectively removing them from the final product.

Reaction Condition Optimization: Careful control of reaction parameters is the first line of defense against impurity formation.

ParameterStrategy to Improve PurityRationale
Stoichiometry Use of a slight excess of indoline.Can help to consume the alkylating agent completely, minimizing residual halide and the potential for over-alkylation.
Base Selection Employing a non-nucleophilic, sterically hindered base (e.g., N,N-diisopropylethylamine).Minimizes side reactions that could be catalyzed by more nucleophilic bases.
Temperature Control Maintaining the optimal reaction temperature.Lower temperatures can reduce the rate of side reactions, while excessively high temperatures can lead to decomposition.

Purification Techniques: Post-synthesis purification is essential to achieve high-purity this compound.

Acid-Base Extraction: The basic nature of the indoline nitrogen allows for purification through acid-base extraction. The crude product can be dissolved in a non-polar organic solvent and washed with an acidic aqueous solution to protonate the desired product and any unreacted indoline, transferring them to the aqueous phase. The organic phase, containing non-basic impurities, is discarded. The aqueous phase is then basified to deprotonate the indoline derivatives, which can then be extracted back into a fresh organic solvent.

Chromatography: Column chromatography is a powerful technique for separating the desired product from closely related impurities. Normal-phase chromatography using silica (B1680970) gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase can effectively separate N-alkylated indoline from C-alkylated isomers and other by-products.

Crystallization/Recrystallization: If the product is a solid or can be converted to a solid derivative (e.g., a salt), crystallization can be an effective purification method. This technique relies on the differential solubility of the product and impurities in a given solvent system.

Continuous Flow Synthesis Adaptations

The synthesis of indoline derivatives is well-suited for adaptation to continuous flow chemistry, a technology that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control, which can lead to higher yields and purity. researchgate.netmdpi.comorganic-chemistry.orgnih.govnih.gov

Adapting the synthesis of this compound to a continuous flow setup would typically involve the following considerations:

Reactor Type: A packed-bed reactor containing a solid-supported base or catalyst could be employed to facilitate the N-alkylation reaction. Alternatively, a heated microreactor or tube reactor could be used where solutions of the reactants are continuously mixed and heated.

Parameter Optimization: Key parameters such as flow rate, temperature, and reactant concentrations would need to be precisely controlled to maximize the conversion and minimize the formation of by-products. The shorter residence times in flow reactors can often suppress side reactions. mdpi.com

In-line Purification: Continuous flow systems can be integrated with in-line purification modules, such as liquid-liquid extractors or continuous chromatography systems, to enable a seamless and automated synthesis and purification process.

The benefits of a continuous flow approach to the synthesis of this compound are summarized in the table below:

FeatureBenefit in Continuous Flow SynthesisReference
Heat Transfer Superior heat management allows for the use of higher temperatures safely, potentially accelerating the reaction. organic-chemistry.org
Mass Transfer Efficient mixing of reactants leads to more uniform reaction conditions and can improve yields and selectivity. organic-chemistry.org
Safety The small reaction volumes at any given time minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.gov
Scalability Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel). nih.gov
Process Control Precise control over reaction parameters leads to greater consistency and can reduce the formation of impurities. researchgate.net
Productivity Significant reduction in reaction times, from hours in batch to minutes in flow, can dramatically increase the space-time yield. mdpi.com mdpi.com

While specific studies on the continuous flow synthesis of this compound are not extensively documented in the public domain, the general principles and successful applications of flow chemistry to the synthesis of other N-alkylated indolines strongly suggest its feasibility and potential benefits for this compound. researchgate.netmdpi.comorganic-chemistry.orgnih.govnih.gov

Chemical Reactivity and Transformations of 1 3 Benzyloxy Propyl Indoline

Reactivity of the Indoline (B122111) Nitrogen Atom

The nitrogen atom in the indoline ring is a secondary amine and, as such, is nucleophilic and can participate in a range of reactions.

The lone pair of electrons on the indoline nitrogen allows for further functionalization through reactions like acylation and sulfonylation. These reactions are important for introducing various substituents onto the indoline core, thereby modifying its chemical and biological properties. For instance, N-acylated indoline derivatives are common starting materials in the synthesis of more complex molecules. google.com

Table 1: Examples of N-Functionalization Reactions

ReactantReagentProductReaction Type
1-[3-(Benzyloxy)propyl]indolineAcetyl chloride1-Acetyl-1-[3-(benzyloxy)propyl]indolineAcylation
This compoundBenzenesulfonyl chloride1-(Benzenesulfonyl)-1-[3-(benzyloxy)propyl]indolineSulfonylation

Reactivity of the Indoline Aromatic Ring System

The benzene (B151609) ring of the indoline nucleus is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the nitrogen atom. libretexts.org The directing influence of the nitrogen and the alkyl substituent determines the position of substitution.

The nitrogen atom of the indoline ring directs incoming electrophiles primarily to the C-5 and C-7 positions of the aromatic ring. The bulky benzyloxypropyl group at the N-1 position may sterically hinder substitution at the C-7 position to some extent, potentially favoring substitution at C-5.

Halogenation, such as bromination, of the indoline ring can be achieved using reagents like bromine in acetic acid. google.comlumenlearning.com For example, the bromination of this compound-5-carbaldehyde occurs at the C-7 position. google.com

Table 2: Halogenation of this compound Derivatives

Starting MaterialReagentProductPosition of Halogenation
This compound-5-carbaldehydeBr₂ in Acetic Acid1-[3-(Benzyloxy)propyl]-7-bromo-indoline-5-carbaldehydeC-7

The Vilsmeier-Haack reaction is a method used to introduce a formyl group (-CHO) onto an electron-rich aromatic ring. wikipedia.orgcambridge.org This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the electrophile. wikipedia.orgcambridge.orgniscpr.res.in For indoline derivatives, formylation is expected to occur at the C-5 or C-7 position. google.com In the synthesis of related compounds, Vilsmeier-Haack formylation has been employed on indoline systems. google.com

Table 3: Vilsmeier-Haack Formylation

SubstrateReagentsProduct
This compoundPOCl₃, DMFThis compound-5-carbaldehyde or this compound-7-carbaldehyde

Nitration of the indoline ring can be accomplished using nitrating agents such as nitric acid. The resulting nitro group is a versatile functional group that can be subsequently reduced to an amino group. This reduction is often carried out using reagents like iron in hydrochloric acid or through catalytic hydrogenation. google.com The nitration of N-acylated indoline has been reported as a step in the synthesis of more complex indoline derivatives. google.com

Table 4: Nitration and Subsequent Reduction

ReactionReagentsProduct
NitrationHNO₃1-[3-(Benzyloxy)propyl]-5-nitroindoline
ReductionFe/HCl5-Amino-1-[3-(benzyloxy)propyl]indoline

Oxidative Transformations of the Indoline Ring

The indoline ring system is susceptible to oxidation, most notably through dehydrogenation, which results in the formation of the corresponding aromatic indole (B1671886). This aromatization is a significant transformation, as it can alter the biological and chemical properties of the molecule.

One effective method for this transformation is the use of an iron-catalyzed oxidation system. Research has demonstrated that N-alkylated indolines can be selectively oxidized to their corresponding N-alkylated indoles. nih.gov A common catalytic system for this process involves an iron salt, such as iron(III) bromide (FeBr₃), in combination with (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a co-catalyst and an oxidant like tert-butyl hydroperoxide (TBHP). nih.gov This reaction typically proceeds at room temperature, offering a mild and efficient route to the indole derivative, 1-[3-(benzyloxy)propyl]-1H-indole. nih.gov

Table 1: Representative Conditions for Iron-Catalyzed Oxidation of N-Alkylindolines

Catalyst System Oxidant Solvent Temperature Yield Reference
FeBr₃ / TEMPO t-BuOOH Dichloromethane Room Temp. 31-90% nih.gov

Hydrogenation and Dehydrogenation Studies

The indoline nucleus is intrinsically linked to its aromatic counterpart, indole, through hydrogenation and dehydrogenation reactions. These processes are fundamental in synthetic chemistry and have been studied in the context of hydrogen storage systems like Liquid Organic Hydrogen Carriers (LOHC).

Hydrogenation: The reverse reaction, the hydrogenation of a corresponding N-substituted indole to form this compound, can also be achieved. The selective hydrogenation of the pyrrole (B145914) ring of an indole without affecting other reducible groups is a common challenge. A highly effective and environmentally friendly method involves catalysis with platinum on carbon (Pt/C) in the presence of an acid activator, such as p-toluenesulfonic acid, using water as the solvent. nih.govnih.gov For a complete reduction of the entire indole system, including the benzene ring, more robust catalysts like ruthenium-N-heterocyclic carbene (Ru-NHC) complexes under high hydrogen pressure are required. acs.org

Dehydrogenation: As discussed in the previous section, the dehydrogenation of the indoline ring to an indole is a key oxidative transformation. This process effectively releases hydrogen, which is why indole derivatives are explored as potential LOHC materials.

Reactivity of the Propyl Linker

The three-carbon propyl chain connecting the indoline nitrogen to the benzyloxy group is a saturated alkyl linker. As such, it is generally the most chemically inert part of the molecule under typical reaction conditions. It does not possess the high electron density of the aromatic rings or the lability of the benzyl (B1604629) ether.

Functionalization of this linker would likely require harsh, non-selective conditions, such as free-radical reactions, which could lead to a mixture of products and are often incompatible with the other functional groups present in the molecule. Therefore, in the context of controlled and selective transformations, the propyl linker is typically considered a stable scaffold and is not targeted for reactions. Its primary role is to act as a spacer between the indoline core and the terminal functional group.

Functionalization of Terminal Groups on the Propyl Chain

The most significant functional group on the terminal end of the propyl chain is the benzyl ether. Benzyl ethers are widely used as protecting groups for alcohols in organic synthesis because they are stable under a variety of reaction conditions but can be removed reliably. oup.comacs.org The primary functionalization reaction for the benzyloxy group in this compound is its cleavage to unmask the primary alcohol, a process known as debenzylation.

This transformation is most commonly and efficiently achieved through catalytic hydrogenolysis. ambeed.com In this reaction, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). jk-sci.com The reaction involves the cleavage of the benzyl C-O bond, resulting in the formation of 1-(3-hydroxypropyl)indoline and toluene (B28343) as a byproduct. ambeed.comacsgcipr.org This process is highly effective and generally proceeds under mild temperature and pressure conditions. acsgcipr.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or formic acid, can also be used in a process called catalytic transfer hydrogenation. jk-sci.com

The resulting primary alcohol, 1-(3-hydroxypropyl)indoline, is a versatile intermediate. Its hydroxyl group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or conversion into an ester or another ether, making debenzylation a critical step for diversification of the molecule's structure.

Table 1: Debenzylation of this compound
ReactantReagents and ConditionsProduct(s)Reaction Type
This compoundH₂, Pd/C, in a solvent such as Ethanol (EtOH) or Methanol (MeOH)1-(3-Hydroxypropyl)indoline, TolueneCatalytic Hydrogenolysis

Oxidative Cleavage Reactions of the Linker

While less common in standard laboratory synthesis, the oxidative cleavage of the propyl linker represents a significant transformation, particularly in the context of in vivo metabolism. Such reactions are rare for simple alkyl chains but are known to be catalyzed by metabolic enzymes, especially cytochrome P450 (CYP) monooxygenases. researchgate.netnih.gov These enzymes can catalyze the C-C bond cleavage of drug molecules, often leading to metabolites with substantially different structures from the parent compound. nih.govnih.gov

For this compound, a plausible pathway for the oxidative cleavage of the propyl linker involves initial enzymatic hydroxylation at one of the carbon atoms of the chain. While oxidation at the α-carbon (adjacent to the indoline nitrogen) typically leads to N-dealkylation, oxidation at the β- or γ-carbons can initiate a cascade leading to C-C bond scission. pharmacy180.com

A likely mechanism, by analogy with the metabolism of other xenobiotics containing alkyl chains, would begin with hydroxylation at the C-2 position of the propyl group by a CYP enzyme (e.g., CYP3A4). nih.govmdpi.com This would form the alcohol intermediate, 1-[3-(benzyloxy)-2-hydroxypropyl]indoline. This alcohol could then be further oxidized by dehydrogenases or P450 enzymes to the corresponding ketone, 1-[3-(benzyloxy)-2-oxopropyl]indoline. Such ketol intermediates are known precursors to C-C bond cleavage. mdpi.com The subsequent cleavage of the C-C bond could proceed through various enzymatic pathways, such as a Baeyer-Villiger type oxidation or a retro-aldol reaction, resulting in the fragmentation of the propyl chain. mdpi.comdntb.gov.ua These reactions are biochemically complex but represent a key route through which alkyl linkers can be degraded.

Table 2: Plausible Pathway for Oxidative Cleavage of the Propyl Linker
SubstrateEnzyme/ReactionIntermediate/ProductTransformation Step
This compoundCytochrome P450 (e.g., CYP3A4)1-[3-(Benzyloxy)-2-hydroxypropyl]indolineInitial Hydroxylation
1-[3-(Benzyloxy)-2-hydroxypropyl]indolineDehydrogenase or CYP4501-[3-(Benzyloxy)-2-oxopropyl]indolineOxidation to Ketone
1-[3-(Benzyloxy)-2-oxopropyl]indolineCYP450 or other enzymesCleavage Products (e.g., benzyloxyacetaldehyde and N-methylindoline derivatives)C-C Bond Cleavage

Mechanistic Investigations of Reactions Involving 1 3 Benzyloxy Propyl Indoline

Elucidation of Reaction Pathways and Rate-Determining Steps

The primary synthetic route to 1-[3-(Benzyloxy)propyl]indoline is the N-alkylation of indoline (B122111). This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) pathway.

The reaction involves the nucleophilic attack of the secondary amine of the indoline ring on the electrophilic carbon of an alkylating agent, such as [(3-Chloropropoxy)methyl]benzene. google.com The reaction is generally performed in a polar aprotic solvent like Dimethylformamide (DMF) and in the presence of a base to neutralize the acid formed. google.comgoogle.com

Key Reaction Pathways:

Reaction StepReactantsReagents/ConditionsProbable PathwayLikely Rate-Determining Step
N-Alkylation Indoline, [(3-Chloropropoxy)methyl]benzeneDMF, N-diisopropylethylamine, NaBr, 84-90°CSN2The bimolecular step involving the nucleophilic attack of the indoline nitrogen on the alkyl halide.
Vilsmeier-Haack Formylation This compoundPhosphorus oxychloride (POCl₃), DMFElectrophilic Aromatic SubstitutionAttack of the electron-rich indoline ring on the Vilsmeier reagent (electrophile).
Dehydrogenation N-Acyl-1-[3-(benzyloxy)propyl]indoline2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Hydride TransferFormation of the initial charge-transfer complex or the subsequent hydride abstraction. scispace.com

In the N-alkylation step, the rate-determining step is the concerted bond-forming and bond-breaking process characteristic of SN2 reactions. For subsequent reactions, such as the Vilsmeier-Haack formylation at the 5-position of the indoline ring, the reaction proceeds through an electrophilic aromatic substitution mechanism. patsnap.comgoogle.com The formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃ is followed by the attack of the electron-rich indoline ring. The rate-determining step in this case is typically the formation of the sigma complex (arenium ion) after the electrophilic attack.

Identification and Characterization of Reaction Intermediates

The identification of transient species is fundamental to confirming a proposed reaction mechanism. While SN2 reactions proceed through a high-energy transition state rather than a stable intermediate, other reactions involving this compound feature detectable intermediates.

Vilsmeier-Haack Reaction: The key intermediate in this formylation is the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, which is formed in situ from DMF and phosphorus oxychloride. patsnap.com This highly reactive species is then attacked by the aromatic ring of the indoline derivative.

Dehydrogenation with DDQ: The dehydrogenation of indolines to indoles using quinones like DDQ is known to proceed through intermediate stages. Initially, a charge-transfer (CT) complex is rapidly formed between the electron-rich indoline and the electron-acceptor DDQ. scispace.com This can be observed by a characteristic color change. Subsequent steps involve hydride transfer, leading to the formation of an iminium cation intermediate, which then deprotonates to yield the final indole (B1671886) product.

Transition State Analysis in Key Synthetic Steps

Detailed transition state analysis for reactions involving this compound is not extensively reported in the available literature. However, computational studies on analogous systems provide insight into the likely transition state structures. rsc.orgnih.gov

For the rate-determining SN2 N-alkylation step, the transition state would feature a pentacoordinate carbon atom where the nitrogen atom of indoline is forming a new bond and the leaving group (e.g., chloride) is simultaneously breaking its bond. The geometry is typically trigonal bipyramidal.

In the Vilsmeier-Haack reaction, the transition state for the electrophilic attack on the indoline ring involves the formation of a sigma complex (or Wheland intermediate). Computational chemistry, such as Density Functional Theory (DFT), could be employed to model the geometry and energy of this transition state, confirming the regioselectivity of the formylation at the C-5 position, which is electronically activated by the nitrogen atom of the indoline ring. nih.govresearchgate.net

Kinetic Studies and Reaction Order Determination

Specific kinetic data for the synthesis and reactions of this compound are not publicly available. However, the principles of reaction kinetics for the proposed mechanisms can be outlined.

Expected Kinetic Profiles:

ReactionExpected Reaction OrderInfluencing Factors
SN2 N-Alkylation Second-order overall (first-order in indoline and first-order in the alkylating agent).Solvent polarity, steric hindrance of reactants, nature of the leaving group.
Vilsmeier-Haack Formylation Complex; may depend on the rate of formation of the Vilsmeier reagent or the rate of electrophilic attack.Concentration of reactants, temperature.
DDQ Dehydrogenation The kinetics can be complex, with the rate potentially dependent on the formation of the charge-transfer complex or the subsequent hydride transfer step. scispace.comSolvent, temperature, concentration of both indoline and DDQ.

Kinetic studies of similar reactions, such as the nitrosation of 3-substituted indoles, have shown complex dependencies on reagent concentrations and medium acidity, indicating that multiple equilibria may be involved. rsc.org For the dehydrogenation of indoline by DDQ, competitive experiments have shown that the relative rates of dehydrogenation versus substitution are highly solvent-dependent. scispace.com Such studies would be necessary to fully determine the rate laws and reaction orders for processes involving this compound.

Isotope Labelling Experiments for Mechanism Confirmation

Isotope labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of atoms through a transformation. While specific isotope labeling studies on this compound were not found in the reviewed literature, such experiments are crucial for confirming the mechanisms discussed.

Kinetic Isotope Effect (KIE): To confirm the rate-determining step of the Vilsmeier-Haack formylation, a deuterium could be substituted at the C-5 position of the indoline ring. A negligible primary KIE (kH/kD ≈ 1) would be expected, as the C-H bond is broken in a fast deprotonation step after the rate-determining electrophilic attack.

Deuterium Labeling: In the synthesis of this compound, using a deuterium-labeled alkylating agent, such as [(3-chloropropoxy-d6)methyl]benzene, could be used to confirm the integrity of the propyl chain during the reaction. The position of the deuterium atoms in the final product can be confirmed by NMR or mass spectrometry. researchgate.netresearchgate.netnih.gov

¹⁸O Labeling: In more complex transformations involving acyl groups, ¹⁸O labeling of carbonyls can be used to trace reaction pathways, distinguishing between intermolecular and intramolecular processes, or between concerted and stepwise mechanisms. nih.govntu.edu.sg

Such experiments, which are standard in mechanistic organic chemistry, would provide definitive evidence for the proposed reaction pathways involving this compound. nih.gov

Spectroscopic and Advanced Analytical Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

While standard ¹H and ¹³C NMR provide fundamental information, advanced 1D techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) are crucial for distinguishing between different types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons).

For 1-[3-(Benzyloxy)propyl]indoline, DEPT experiments would be expected to show:

DEPT-135: Positive signals for CH and CH₃ groups, and negative signals for CH₂ groups. Quaternary carbons would be absent.

DEPT-90: Only signals for CH groups would appear.

APT: Quaternary carbons and CH₂ groups would show signals with opposite phase to those of CH and CH₃ groups.

These experiments are instrumental in confirming the presence and type of each carbon in the indoline (B122111) and benzyloxypropyl moieties.

Predicted ¹H NMR Chemical Shifts for this compound:

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Indoline Aromatic (4H)6.5 - 7.2m
Benzyl (B1604629) Aromatic (5H)7.2 - 7.4m
O-CH₂ -Ph (benzyl)~4.5s
N-CH₂ - (propyl)~3.3t
-O-CH₂ - (propyl)~3.5t
-CH₂ - (propyl middle)~2.0p
Indoline CH₂ (C2)~3.6t
Indoline CH₂ (C3)~3.0t

Predicted ¹³C NMR Chemical Shifts for this compound:

CarbonPredicted Chemical Shift (ppm)DEPT-135
Indoline C7a~152Quaternary (absent)
Indoline C3a~130Quaternary (absent)
Indoline Aromatic CH (4C)110 - 128Positive
Benzyl Aromatic CH (5C)127 - 129Positive
Benzyl Aromatic Quaternary C~138Quaternary (absent)
O-C H₂-Ph (benzyl)~73Negative
N-C H₂- (propyl)~50Negative
-O-C H₂- (propyl)~70Negative
-C H₂- (propyl middle)~28Negative
Indoline C H₂ (C2)~54Negative
Indoline C H₂ (C3)~29Negative

Two-dimensional NMR experiments reveal correlations between nuclei, providing definitive evidence of the molecular framework. np-mrd.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, key COSY correlations would be expected between the adjacent methylene (B1212753) groups of the propyl chain and between the C2 and C3 protons of the indoline ring. chemguide.co.uklibretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. This allows for the unambiguous assignment of each protonated carbon atom by linking the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show correlations from the N-CH₂ protons of the propyl chain to the C7a and C2 carbons of the indoline ring, confirming the point of attachment. It would also show correlations from the benzylic protons to the carbons of the phenyl ring and the adjacent propyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, regardless of their bonding. This is particularly useful for confirming stereochemistry and conformational details. In this molecule, NOESY could show correlations between the benzylic protons and the ortho-protons of the phenyl ring, as well as between the N-CH₂ protons of the propyl chain and the C7-H of the indoline ring.

Mass Spectrometry (MS) Characterization

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.

HRMS can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental formula of the molecular ion, providing strong evidence for the compound's identity. For this compound (C₁₈H₂₁NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value.

Predicted HRMS Data for this compound:

IonFormulaCalculated m/z
[M+H]⁺C₁₈H₂₂NO⁺268.1696

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. libretexts.orgresearchgate.netspectrabase.com The resulting fragment ions are then analyzed, providing detailed structural information. The fragmentation of this compound would be expected to proceed through several key pathways:

Benzylic cleavage: The most prominent fragmentation would likely be the cleavage of the benzyl group, resulting in a stable benzyl cation at m/z 91.

Alpha-cleavage to the nitrogen: Cleavage of the C-C bond alpha to the nitrogen atom in the propyl chain is a common fragmentation pathway for amines.

Cleavage of the ether bond: The C-O bond of the ether linkage can also cleave, leading to fragments corresponding to the benzyloxy and propylindoline moieties.

Loss of the propyl chain: Fragmentation could also involve the loss of the entire propyl chain from the indoline nitrogen.

Predicted Key MS/MS Fragments for this compound:

m/zProposed Fragment
267[M]⁺
176[M - C₇H₇]⁺ (Loss of benzyl group)
160[M - C₇H₇O]⁺ (Loss of benzyloxy group)
146[Indoline-CH₂CH₂]⁺
130[Indoline-CH₂]⁺
118[Indoline]⁺
91[C₇H₇]⁺ (Benzyl cation)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the scattering of light at different frequencies (Raman effect) corresponds to the vibrations of particular functional groups.

For this compound, the following characteristic peaks would be expected:

Aromatic C-H stretching: Peaks above 3000 cm⁻¹ in both IR and Raman spectra.

Aliphatic C-H stretching: Peaks just below 3000 cm⁻¹ in both spectra.

C-O-C stretching (ether): A strong absorption in the IR spectrum around 1100 cm⁻¹.

C-N stretching (aromatic amine): An absorption in the IR spectrum around 1350-1250 cm⁻¹.

Aromatic C=C stretching: Peaks in the 1600-1450 cm⁻¹ region in both IR and Raman spectra.

Monosubstituted benzene (B151609) ring overtones: A characteristic pattern of weak absorptions in the 2000-1650 cm⁻¹ region of the IR spectrum.

Predicted IR and Raman Active Functional Group Vibrations:

Functional GroupPredicted Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3100-3000IR, Raman
Aliphatic C-H Stretch3000-2850IR, Raman
C-O-C Asymmetric Stretch~1100IR (strong)
C-N Stretch1350-1250IR
Aromatic C=C Stretch1600-1450IR, Raman

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, conformation, and stereochemistry by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.

For a molecule like this compound, obtaining a single crystal suitable for analysis would allow for the unambiguous determination of its solid-state structure. The resulting crystallographic data would provide exact measurements of bond lengths, bond angles, and torsional angles throughout the molecule. This includes the planarity of the indoline ring system, the conformation of the propyl chain, and the spatial orientation of the bulky benzyloxy group relative to the indoline core.

While specific crystal structure data for this compound is not prominently available in public databases, the analysis of related indoline derivatives demonstrates the power of this technique. For instance, studies on other complex spiro-indoline derivatives have successfully used single-crystal X-ray crystallography to elucidate their intricate structures, confirming the molecular geometry and intermolecular interactions. researchgate.net Such an analysis for this compound would provide an absolute structural reference.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool in synthetic chemistry for both separating compounds from a mixture and assessing the purity of the isolated substance. Various chromatographic methods are employed to ensure that a sample of this compound is free from starting materials, reagents, and side-products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For purity analysis, a small amount of the compound is dissolved and injected into the HPLC system, and a detector measures the concentration of the compound as it elutes from the column, generating a chromatogram. The purity is determined by the relative area of the main peak corresponding to the target compound.

A typical method for analyzing indoline derivatives involves reversed-phase HPLC (RP-HPLC), which uses a non-polar stationary phase (like C18) and a polar mobile phase. cetjournal.itmdpi.com The high sensitivity and resolution of HPLC can detect even trace levels of impurities.

Table 1: Representative Analytical HPLC Parameters for Indoline Derivatives

Parameter Typical Value/Condition Purpose
Column C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm Provides a non-polar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Acetonitrile and Water (gradient or isocratic) The ratio is adjusted to control the elution time of the compound. mdpi.comsielc.com
Additive 0.1% Formic Acid or Trifluoroacetic Acid (TFA) Improves peak shape and provides a source of protons for mass spectrometry detection if used. cetjournal.it
Flow Rate 1.0 mL/min A standard flow rate for analytical scale separations. mdpi.comgoogle.com
Column Temp. 25-30 °C Ensures reproducible retention times by controlling viscosity and separation kinetics. google.com
Detection UV/Vis Detector at ~254 nm or ~280 nm The aromatic rings in the indoline and benzyl groups absorb UV light, allowing for sensitive detection. cetjournal.it

| Injection Vol. | 10-20 µL | A small, precise volume is required for analytical quantification. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is suitable for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to confirm its identity and assess purity by providing both its retention time (from GC) and its mass-to-charge ratio (m/z) and fragmentation pattern (from MS). phcogj.comnih.gov

In the GC-MS process, the compound is vaporized and separated on a capillary column. Upon elution, it enters the mass spectrometer's ion source, typically employing electron ionization (EI), which bombards the molecule with high-energy electrons. nih.gov This causes the molecule to fragment in a reproducible manner. The fragmentation pattern is a molecular fingerprint that can be used for structural elucidation.

Key predicted fragments for this compound would arise from the cleavage of its most labile bonds.

Table 2: Predicted Key Mass Fragments for this compound in GC-EI-MS

m/z Value Proposed Fragment Identity Fragmentation Pathway
267 [M]+• Molecular Ion
160 [M - C₇H₇O]⁺ Cleavage of the ether bond (loss of benzyloxy radical).
146 [M - C₈H₉O]⁺ Cleavage of the bond between the propyl chain and the indoline nitrogen, with rearrangement.
130 [C₉H₁₀N]⁺ Indoline ring with an ethyl substituent, from propyl chain fragmentation.
118 [C₈H₁₀N]⁺ Indoline cation radical.

| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment characteristic of benzyl groups. |

When a high-purity sample of this compound is required in quantities larger than a few milligrams, preparative chromatography is employed. This technique operates on the same principles as analytical chromatography but is scaled up to handle larger sample loads. nih.gov

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a common method for purifying compounds on a gram scale. nih.gov The conditions developed during analytical HPLC are adapted for the preparative scale. This typically involves using a column with a larger diameter, a stationary phase with a larger particle size, and a much higher mobile phase flow rate to accommodate the increased sample size. nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined.

Table 3: Comparison of Analytical and Preparative HPLC Parameters

Parameter Analytical HPLC Preparative HPLC
Column Diameter 2.1 - 4.6 mm >20 mm
Sample Load Micrograms (µg) to low Milligrams (mg) Milligrams (mg) to Grams (g)
Flow Rate 0.2 - 2.0 mL/min >20 mL/min
Objective Purity assessment and quantification Isolation and purification of the compound

| Outcome | Chromatogram with purity data | Collected fractions of purified substance |

This method is crucial for obtaining the high-quality material needed for detailed biological testing, further chemical reactions, or rigorous spectroscopic analysis.

Theoretical and Computational Chemistry Studies of 1 3 Benzyloxy Propyl Indoline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecules. For organic compounds like 1-[3-(Benzyloxy)propyl]indoline, Density Functional Theory (DFT) has become a standard and reliable method, balancing computational cost with high accuracy. nih.gov

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure, a process known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-31G(d) or higher), a theoretical lowest-energy conformation of this compound can be calculated. youtube.comrsc.org This optimization yields a detailed picture of the molecule's geometry, including precise bond lengths, bond angles, and dihedral (torsion) angles. researchgate.net

Below is a table representing typical data that would be obtained from a DFT geometry optimization of this compound.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table is illustrative and contains representative values for key structural parameters.

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
Indoline (B122111) C-N C8a-N1 ~1.39 Å
N-Alkyl Bond N1-C(propyl) ~1.46 Å
Ether C-O C(propyl)-O ~1.43 Å
Benzyl (B1604629) C-O O-C(benzyl) ~1.37 Å
**Bond Angles (°) **
Indoline Ring Angle C2-N1-C8a ~109.5°
N-Alkylation Angle C2-N1-C(propyl) ~118.0°
Ether Linkage Angle C(propyl)-O-C(benzyl) ~117.5°
**Dihedral Angles (°) **
Propyl Chain Torsion N1-C-C-C ~180° (anti) or ~60° (gauche)
Benzyl Group Torsion C(propyl)-O-C-C(benzyl ring) Varies with conformation

This compound possesses significant conformational flexibility due to several rotatable single bonds. The key sources of this flexibility are the N-propyl linkage and the benzyloxy group. A thorough conformational analysis is essential to identify the various low-energy shapes the molecule can adopt.

This analysis involves systematically rotating the key dihedral angles:

The bond connecting the indoline nitrogen to the propyl chain.

The C-C bonds within the propyl chain.

The C-O and O-C bonds of the benzyloxy group.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the highest negative potential is expected around the oxygen atom of the ether linkage and, to a lesser extent, the nitrogen atom of the indoline ring. The π-systems of the aromatic rings would also exhibit negative potential above and below the plane.

Positive Potential (Blue): These regions are electron-poor and are susceptible to nucleophilic attack. These are typically found around the hydrogen atoms.

Neutral Potential (Green): These areas have a balanced potential.

The MEP surface provides valuable insights into intermolecular interactions, such as hydrogen bonding and other non-covalent interactions, which are critical in biological systems and for understanding reaction mechanisms.

Frontier Molecular Orbital (FMO) Theory Applications to Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the primary electron donor. In a reaction, a nucleophile uses its HOMO to attack an electrophile. For this compound, the HOMO is expected to be delocalized over the electron-rich aromatic systems—the indoline and benzyl rings—making these the most nucleophilic parts of the molecule. researchgate.netresearchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the primary electron acceptor. An electrophile uses its LUMO to accept electrons from a nucleophile. The LUMO of this molecule would likely be distributed across the aromatic rings as well.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A small energy gap generally implies high reactivity, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.nettandfonline.com

Table 2: Application of FMO Theory to this compound

Concept Description Predicted Relevance to this compound
HOMO Highest energy orbital containing electrons; represents the ability to donate electrons (nucleophilicity). Likely localized on the indoline and benzyl π-systems.
LUMO Lowest energy orbital without electrons; represents the ability to accept electrons (electrophilicity). Likely an antibonding π* orbital distributed over the aromatic rings.
Energy Gap (ΔE) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. A moderately sized gap would be expected, consistent with a stable but reactive organic molecule.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are highly effective at predicting spectroscopic data. After a reliable geometry is obtained via optimization, further calculations can predict NMR and IR spectra, which are invaluable for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the gold standard for calculating nuclear magnetic shielding tensors. nih.govrsc.org These tensors are then converted into ¹H and ¹³C NMR chemical shifts. By comparing the predicted spectrum with an experimental one, chemists can confidently assign the structure of a synthesized compound. nih.gov

IR Frequencies: The vibrational frequencies of a molecule can also be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculations can identify the specific atomic motions (stretching, bending) associated with each frequency, aiding in the assignment of experimental IR spectra. Calculated frequencies are often multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to correct for systematic errors.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative)

Chemical shifts (δ) are relative to TMS. These are representative values.

Atom Type Location Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Aromatic C-H Benzyl Ring 7.2 - 7.4 127 - 138
Aromatic C-H Indoline Ring 6.5 - 7.1 108 - 145
Benzyl -CH₂- O-CH₂-Ph ~4.5 ~70
Ether -CH₂- N-C-C-CH₂-O ~3.6 ~68
Alkyl N-CH₂- N-CH₂-C ~3.3 ~49
Indoline -CH₂- N-C-CH₂-Ar ~3.0 ~29
Indoline -CH₂- N-CH₂-C ~3.4 ~54
Alkyl -CH₂- N-C-CH₂-C-O ~2.0 ~28

Table 4: Predicted Key IR Vibrational Frequencies (Illustrative)

This table shows characteristic vibrations. Values are typical for these functional groups.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch Benzyl and Indoline Rings 3030 - 3100
Aliphatic C-H Stretch Propyl and Benzyl CH₂ 2850 - 2960
Aromatic C=C Stretch Benzyl and Indoline Rings 1450 - 1600
C-O-C Ether Stretch Propyl-O-Benzyl 1090 - 1150
C-N Stretch Indoline-Propyl 1180 - 1220

Reaction Pathway Modeling and Activation Energy Calculations

Beyond static properties, computational chemistry can model the dynamics of chemical reactions. For this compound, this could involve modeling its synthesis, such as the N-alkylation of indoline with a suitable 3-(benzyloxy)propyl electrophile. epo.org

This type of study involves:

Locating Reactants and Products: The optimized geometries of the starting materials and products are calculated.

Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational algorithms are used to find this saddle point on the potential energy surface.

Calculating Activation Energy (Ea): The activation energy is the energy difference between the transition state and the reactants. A lower activation energy corresponds to a faster reaction rate.

By modeling reaction pathways, chemists can gain a deep understanding of reaction mechanisms, predict the feasibility of a proposed synthetic route, and explain observed regioselectivity or stereoselectivity. For an intermediate like this compound, modeling its formation or subsequent reactions in a larger synthesis (e.g., of Silodosin) can be crucial for process optimization. unimi.itgoogle.com

Solvent Effects Modeling in Theoretical Studies

The chemical and physical properties of a molecule can be significantly influenced by the surrounding solvent. Theoretical and computational chemistry provide powerful tools to model these solvent effects, offering insights into how the behavior of this compound might change in various media. These models are broadly categorized into explicit and implicit solvent models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the quantum mechanical or molecular mechanics calculations. This method can provide a highly detailed picture of the solute-solvent interactions, including specific hydrogen bonding and local packing effects. For this compound, this would involve surrounding the molecule with a number of solvent molecules (e.g., water, ethanol, or a nonpolar solvent like hexane) and then performing the simulation. While computationally intensive, this method is crucial for understanding specific, short-range interactions.

Implicit Solvent Models (Continuum Models): These models represent the solvent as a continuous medium with a defined dielectric constant (ε). The solute is placed in a cavity within this continuum, and the solvent's effect is treated as a reaction field that polarizes the solute's electron distribution. Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). These models are computationally less demanding and are widely used to predict the influence of solvent polarity on molecular properties.

Expected Research Findings from Solvent Effects Modeling on this compound:

Theoretical studies on the solvent effects of this compound would likely investigate several key areas:

Conformational Stability: The presence of the flexible propyl chain and the benzyloxy group allows for multiple possible conformations. Solvent polarity can influence the relative stability of these conformers. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. Computational studies could predict the most stable conformers in different solvents by calculating their relative energies.

Electronic Properties: The electronic structure of the molecule, including its dipole moment and the energies of its frontier molecular orbitals (HOMO and LUMO), is expected to be sensitive to the solvent environment. An increase in solvent polarity is generally expected to lead to an increase in the ground-state dipole moment. This solvatochromic effect can be quantified through theoretical calculations.

Spectroscopic Properties: Solvent effects are known to cause shifts in the absorption and fluorescence spectra of organic molecules. researchgate.net For indoline derivatives, bathochromic (red) or hypsochromic (blue) shifts in the UV-visible absorption maxima can be observed with changing solvent polarity. researchgate.net Theoretical models, particularly Time-Dependent Density Functional Theory (TD-DFT) combined with implicit solvent models, can predict these spectral shifts. For example, studies on related indole (B1671886) derivatives have shown that the Stokes shift is highly sensitive to solvent polarity. researchgate.net

Reactivity: The reactivity of this compound in chemical reactions would also be influenced by the solvent. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby affecting reaction rates and pathways. Theoretical models can be used to calculate the activation energies of potential reactions in various solvents, providing insights into the reaction kinetics.

Hypothetical Data from a Theoretical Study:

To illustrate the type of data that would be generated from a computational study, the following hypothetical tables are presented. These tables are based on general principles and findings for similar molecules, as direct experimental or computational data for this compound is not available.

Table 1: Predicted Ground-State Dipole Moments of this compound in Various Solvents

SolventDielectric Constant (ε)Predicted Dipole Moment (Debye)
Hexane (B92381)1.882.15
Dichloromethane8.932.80
Acetone20.73.10
Ethanol24.553.25
Water80.13.50

This table showcases the expected increase in the molecule's dipole moment with increasing solvent polarity, a common phenomenon due to the stabilization of charge separation by the solvent's reaction field.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Various Solvents

SolventPredicted λmax (nm)Predicted Transition Energy (eV)
Hexane2854.35
Dichloromethane2904.27
Ethanol2924.24
Water2954.20

This table illustrates a hypothetical bathochromic shift (increase in wavelength) in the main absorption band as the solvent polarity increases, which would suggest that the excited state is more polar than the ground state.

Strategic Utilization of 1 3 Benzyloxy Propyl Indoline As a Synthetic Building Block

Precursor in the Synthesis of N-Functionalized Indoline (B122111) Scaffolds

The N-substituent of the indoline ring plays a crucial role in modulating the biological activity and physicochemical properties of the resulting molecules. The 1-[3-(benzyloxy)propyl] group in the title compound serves as a masked propanolamine (B44665) side chain, a common feature in many bioactive molecules. The benzyl (B1604629) ether linkage provides a stable protecting group that can be selectively cleaved under specific conditions, typically hydrogenolysis, to reveal the primary alcohol. This deprotection strategy allows for the introduction of various functional groups at the terminus of the propyl chain, leading to a diverse array of N-functionalized indoline scaffolds.

A prominent example of this application is in the synthesis of the α1A-adrenoceptor antagonist, Silodosin. In several synthetic routes leading to Silodosin, 1-[3-(benzyloxy)propyl]indoline is utilized as a key starting material. google.comgoogle.com The synthesis typically involves the N-alkylation of indoline with a 3-(benzyloxy)propyl halide. This step efficiently introduces the desired N-substituent, which is carried through several subsequent transformations on the aromatic ring of the indoline. The debenzylation of the ether to unmask the hydroxyl group is often one of the final steps in the synthetic sequence. This strategy underscores the importance of the benzyloxypropyl group as a robust and reliable precursor for introducing a hydroxypropyl side chain, a critical pharmacophoric element for the biological activity of Silodosin.

The general synthetic utility of N-alkylindolines extends beyond this specific example. Iron-catalyzed N-alkylation of indolines with a variety of alcohols has been shown to be an efficient method for generating a library of N-substituted indolines. nih.gov This methodology highlights the accessibility of compounds like this compound and the potential for creating a wide range of N-functionalized derivatives by varying the alkylating agent.

Table 1: Synthesis of N-Functionalized Indolines from this compound

PrecursorReagents and ConditionsProductApplicationReference
This compound1. Vilsmeier-Haack reaction (POCl₃, DMF) 2. Subsequent functionalization of the 5-formyl groupThis compound-5-carbaldehydeIntermediate for Silodosin google.com
This compoundH₂, Pd/C1-(3-Hydroxypropyl)indolinePrecursor for further functionalization google.com

Intermediate for Ring-Substituted Indoline Derivatives

Beyond its role as a precursor for N-functionalization, this compound serves as a crucial intermediate for the synthesis of indoline derivatives with substitution patterns on the aromatic ring. The electron-donating nature of the indoline nitrogen activates the benzene (B151609) ring towards electrophilic substitution, primarily at the 5-position. The benzyloxypropyl group at the nitrogen atom is generally stable to a variety of reaction conditions used for aromatic functionalization, making it an ideal directing group and protecting group simultaneously.

In the synthesis of Silodosin, this compound is first formylated at the 5-position via the Vilsmeier-Haack reaction. google.comgoogle.com This formyl group then serves as a handle for further transformations, including the introduction of a cyano group at the 7-position and the elaboration of the side chain at the 5-position. For instance, the 5-formyl derivative can undergo bromination at the 7-position, followed by cyanation. google.com This sequence of reactions highlights the utility of the this compound core in directing the regioselective functionalization of the aromatic ring.

The versatility of this intermediate is further demonstrated by its use in preparing other ring-substituted derivatives. For example, N-haloalkylindoline intermediates, which are valuable precursors for various pharmaceutical compounds, can be synthesized from this compound-5-carbaldehyde. google.com The ability to introduce a wide range of substituents onto the indoline ring while the N-benzyloxypropyl group remains intact is a key advantage of using this intermediate.

Table 2: Ring-Substituted Derivatives from this compound

Starting MaterialReactionProductSignificanceReference
This compoundVilsmeier-Haack ReactionThis compound-5-carbaldehydeKey intermediate for further functionalization google.comgoogle.com
This compound-5-carbaldehydeBromination5-Bromo-1-[3-(benzyloxy)propyl]indoline-7-carbaldehydePrecursor for cyanation and other modifications google.com

Application in Diversification of Indoline-Based Libraries (General Organic Synthesis Context)

The concept of combinatorial chemistry and diversity-oriented synthesis aims to rapidly generate large collections of structurally diverse molecules for biological screening. wikipedia.orgnih.gov The indoline scaffold is an excellent template for the construction of such libraries due to its three-dimensional nature and multiple points for diversification. While specific examples detailing the use of this compound in large-scale combinatorial library synthesis are not extensively reported, the chemical principles governing its reactivity make it a highly suitable building block for such endeavors.

The N-benzyloxypropyl group provides a key diversification point. After the construction of a core indoline library with various substituents on the aromatic ring, the benzyl protecting group can be removed to reveal the primary alcohol. This alcohol can then be subjected to a wide range of parallel reactions, such as esterification, etherification, or conversion to amines, to generate a large and diverse set of N-functionalized indolines. This late-stage diversification strategy is a hallmark of efficient library synthesis.

Furthermore, the indoline core itself can be constructed in a combinatorial fashion. The synthesis of indoline derivatives through methods like the palladium-catalyzed intramolecular C-H amination of N-substituted 2-phenethylamines allows for the incorporation of diverse side chains at the nitrogen atom from the outset. By employing a building block like 3-(benzyloxy)propylamine in such reactions, a library of indolines with this specific N-substituent can be generated, which can then be further diversified at the aromatic ring. The development of methods for the synthesis of N-alkylindoles from N,N-dialkylanilines also opens up new avenues for creating diverse indoline libraries. nih.gov

Role in Catalyst or Ligand Synthesis (General Chemical Application)

Indoline-containing molecules have found applications as chiral ligands and catalysts in asymmetric synthesis. researchgate.net The rigid, bicyclic structure of the indoline scaffold can provide a well-defined chiral environment around a metal center, enabling high levels of stereocontrol in catalytic reactions. The nitrogen atom of the indoline and potentially other functional groups attached to the scaffold can act as coordination sites for metal ions.

While there are no specific reports detailing the use of this compound itself as a ligand or in catalyst synthesis, its derivatives possess the necessary structural features. The N-propyl chain could be functionalized with a variety of coordinating groups, such as phosphines, amines, or oxazolines, to create novel bidentate or tridentate ligands. The benzyloxy group offers a convenient handle for introducing such functionalities after the main scaffold is assembled.

The development of nickel-catalyzed methods for the enantioselective synthesis of N-alkylindoles highlights the growing importance of this class of compounds in asymmetric catalysis. researchgate.netchemrxiv.orgresearchgate.net These methods often rely on chiral ligands to control the stereochemical outcome. The synthesis of novel indoline-based ligands is therefore an active area of research. The versatility of this compound as a synthetic intermediate suggests its potential as a starting material for the construction of new chiral ligands, where the benzyloxypropyl arm could be modified to fine-tune the steric and electronic properties of the resulting catalyst system.

Future Research Directions and Unexplored Potential for 1 3 Benzyloxy Propyl Indoline

The indoline (B122111) scaffold is a privileged structure in medicinal chemistry and materials science. As a specific derivative, 1-[3-(Benzyloxy)propyl]indoline serves as a key intermediate in the synthesis of pharmacologically active compounds. While its primary utility has been established, significant opportunities remain for future research to enhance its synthesis, explore its chemical behavior, and expand its applications. This article focuses on the prospective research avenues for this compound, structured around sustainability, reactivity, automation, and computational chemistry.

Q & A

Q. What are the standard synthetic routes for 1-[3-(Benzyloxy)propyl]indoline?

The compound is typically synthesized via alkylation of indoline with 3-bromopropyl benzyl ether. A common method involves reacting indoline with 3-benzyloxypropyl bromide in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 60–80°C for 10–24 hours. This facilitates nucleophilic substitution at the indoline nitrogen .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

  • 1H NMR : Peaks for the benzyloxy group (δ 4.5–5.0 ppm, singlet for OCH2Ph), indoline protons (δ 3.0–3.5 ppm, multiplet for N-CH2), and aromatic protons (δ 6.5–7.5 ppm).
  • IR Spectroscopy : C-O ether stretch (~1100 cm⁻¹).
  • HRMS : Molecular ion peak matching the exact mass (e.g., m/z 295.1572 for C18H21NO2) .

Q. How should this compound be stored to ensure stability?

Store the compound under inert gas (argon or nitrogen) at –20°C in a desiccator to minimize hydrolysis of the benzyloxy group. Degradation studies suggest susceptibility to moisture and light .

Intermediate Questions

Q. How can reaction yields be optimized during synthesis?

  • Solvent Selection : DMF or DMSO enhances solubility of intermediates.
  • Base Strength : Sodium hydride (NaH) improves deprotonation efficiency compared to K2CO3.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation .

Q. What analytical methods assess purity and detect impurities?

  • HPLC-UV : Use a C18 column with acetonitrile/water gradient (70:30) to separate impurities.
  • TLC Monitoring : Hexane/ethyl acetate (3:1) as the mobile phase; visualize under UV (254 nm) .

Q. How does the benzyloxy group influence the compound’s reactivity?

The benzyloxy ether acts as an electron-donating group, stabilizing intermediates during substitution reactions. However, it may sterically hinder nucleophilic attack at the propyl chain .

Advanced Questions

Q. What mechanistic insights explain regioselectivity in alkylation reactions?

Alkylation at the indoline nitrogen proceeds via an SN2 mechanism. The nitrogen’s lone pair attacks the electrophilic carbon of the 3-bromopropyl chain, while the base (e.g., K2CO3) deprotonates the indoline to enhance nucleophilicity. Steric effects from the benzyloxy group may slow competing reactions at other positions .

Q. How can 2D NMR resolve spectral overlaps in structural characterization?

  • HSQC : Correlates 1H and 13C signals to assign protons adjacent to carbons (e.g., distinguishing N-CH2 from O-CH2).
  • COSY : Identifies coupling between adjacent protons (e.g., propyl chain connectivity) .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify the benzyloxy group (e.g., replace with methoxy or halogenated aryl) or vary the propyl chain length.
  • Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cytotoxicity screens (e.g., MTT assay).
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How can degradation products be identified and quantified?

  • LC-MS/MS : Detect hydrolyzed products (e.g., 3-hydroxypropylindoline) using a reverse-phase column.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor via HPLC .

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